molecular formula C15H17N3O B2446995 N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine CAS No. 866157-42-8

N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine

Katalognummer B2446995
CAS-Nummer: 866157-42-8
Molekulargewicht: 255.321
InChI-Schlüssel: ABCCPUHQXBJECZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine, also known as TBNPA, is a commonly used flame retardant in various industries such as electronics, textiles, and plastics. TBNPA is a white crystalline powder that is soluble in organic solvents and has a melting point of 155-157°C. The compound has been extensively studied due to its potential adverse effects on human health and the environment.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Toxicity Studies

  • Pharmacological Characteristics and Toxicology of Benzofurans

    Benzofurans, a group related to the compound of interest, have been examined for their pharmacological properties and toxicity. The study explored the chemical composition, usage patterns, pharmacokinetics, toxicology, desired clinical effects, and treatment methodologies for intoxications caused by benzofurans. However, the prevalence of usage, pharmacokinetic and pharmacodynamic profiles, acute toxic effects, desired patient effects, and drug-related mortality attributed to these drugs are not well-documented. Moreover, specific guidelines for treating intoxications caused by benzofurans are not available, making it essential to base treatment on clinical effects and ensure analytical confirmation in clinical and forensic cases (Barceló & Gomila, 2018).

  • Clinical Features of Benzofuran Toxicity

    Benzofuran compounds are associated with stimulant features like tachycardia, hypertension, mydriasis, palpitation, fever, increased sweating, and tremor. They also lead to mental health disturbances, gastrointestinal symptoms, reduced consciousness, chest pain, and creatinine kinase elevation. Comparatively, benzofurans are linked to more frequent mental health disturbances and stimulant features than other substances like mephedrone (Kamour et al., 2014).

Environmental Impact and Bioaccumulation

  • Effects on Amphibians: Benzo[a]pyrene (BaP), structurally related to benzofurans, is a bio-accumulative toxic compound that affects amphibians' life cycles. The study highlighted the genotoxic, hepatotoxic, and immunotoxic effects of BaP on amphibians, indicating that similar compounds might pose environmental and biological risks (Fanali et al., 2018).

Therapeutic Applications and Studies

  • Prokinetic Activities

    Prucalopride, a benzofuran derivative, has shown significant acceleration in overall colonic transit and proximal colonic emptying in healthy humans without affecting gastric or small bowel transit. This suggests its potential therapeutic use in treating constipation (Bouras et al., 1999).

  • Influence on Antioxidant Activities

    A study on benzothiazole derivatives, related to benzofurans, revealed their potential in improving the antioxidative activities of mice on a high-fat diet, indicating possible therapeutic applications in managing oxidative stress-related conditions (Erbin, 2013).

  • Antibacterial Component in Dental Composites

    Research on dental composites containing benzofuran derivatives showed that while these compounds increase antibacterial properties and have no effect on flexural and tensile strengths, they significantly decrease compressive strengths. This suggests a potential application in dental materials with some limitations (Abaszadeh & Mohammadzadeh, 2020).

Eigenschaften

IUPAC Name

N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-4-5-12(18-13-9-16-6-7-17-13)14-11(10)8-15(2,3)19-14/h4-7,9H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCCPUHQXBJECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)NC3=NC=CN=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-pyrazinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.